molecular formula C20H28N4O B040165 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline CAS No. 122009-54-5

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline

Cat. No. B040165
Key on ui cas rn: 122009-54-5
M. Wt: 340.5 g/mol
InChI Key: SILQTPIQCRBVFV-UHFFFAOYSA-N
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Patent
US04877790

Procedure details

The 2-(4-allyl-l-piperazinyl)-4-chloroquinazoline (3.0 g) obtained in Example 2 was suspended in 20 ml of N,N-dimethylformamide, and under ice cooling, 1 g of 1-pentanol and 0.5 g of sodium hydride (oily, 60 %) were added. The mixture was then stirred at room temperature for 4 hours. The reaction mixture was poured into ice water, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure, and the residue was subjected to silica gel column chromatography [eluted with chloroform/methanol (30:1, v/v)] to give 2-(4-allyl-l-piperazinyl)-4-pentyloxyquinazoline as a pale yellow oil.
Name
2-(4-allyl-l-piperazinyl)-4-chloroquinazoline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18](Cl)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3].[CH2:21]([OH:26])[CH2:22][CH2:23][CH2:24][CH3:25].[H-].[Na+]>CN(C)C=O>[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]([O:26][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
2-(4-allyl-l-piperazinyl)-4-chloroquinazoline
Quantity
3 g
Type
reactant
Smiles
C(C=C)N1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with chloroform/methanol (30:1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)N1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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